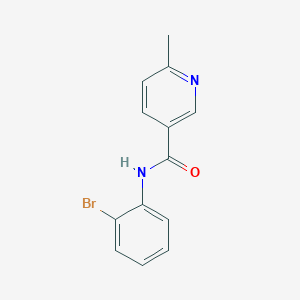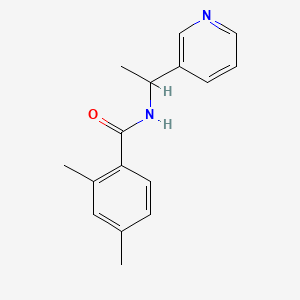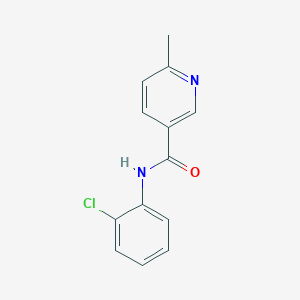
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide, also known as PEAQX, is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Mécanisme D'action
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide works by selectively blocking the activity of AMPA receptors, which are involved in excitatory neurotransmission in the brain. By blocking the activity of these receptors, N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can reduce the overstimulation of neurons that can lead to seizures and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide in lab experiments is its selectivity for AMPA receptors, which allows for more precise targeting of these receptors. However, one limitation is that N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide. One area of interest is its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the long-term effects of N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide on the brain and to optimize its synthesis and purification methods. Finally, there is potential for the development of new drugs based on the structure and mechanism of action of N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide.
Méthodes De Synthèse
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 3-bromopyridine with cyclohexanone, followed by a series of chemical transformations. The final product is obtained through recrystallization and purification techniques.
Applications De Recherche Scientifique
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to selectively block the activity of AMPA receptors, which are involved in excitatory neurotransmission in the brain.
Propriétés
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h5,8-12H,2-4,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFWVJNEKNXEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)





